molecular formula C11H8F3NO B8353771 N-(5-Ethynyl-2-methylphenyl)-2,2,2-trifluoroacetamide

N-(5-Ethynyl-2-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B8353771
M. Wt: 227.18 g/mol
InChI Key: KAABYHHQHOMWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Ethynyl-2-methylphenyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C11H8F3NO and its molecular weight is 227.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

N-(5-ethynyl-2-methylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H8F3NO/c1-3-8-5-4-7(2)9(6-8)15-10(16)11(12,13)14/h1,4-6H,2H3,(H,15,16)

InChI Key

KAABYHHQHOMWKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#C)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2,2-trifluoro-N-{2-methyl-5-[(trimethylsilyl)ethynyl]phenyl}-acetamide (10.9 g, 36 mmol) in THF (350 mL) cooled to 0° C. was added a 1M solution of tetrabutylammonium fluoride in THF (40 mmol, 40 mL). The reaction was diluted with water and extracted two times with EtOAc. The combined organic extractions were washed with water, dried over MgSO4 and concentrated onto silica gel. The crude material was purified by column chromatography to give the desired product (6.4 g, 78%). 1H NMR (400 MHz, d6-DMSO) δ 11.00 (s, 1H), 7.36-7.30 (m, 3H), 4.19 (s, 1H), 2.17 (s, 3H) ppm.
Name
2,2,2-trifluoro-N-{2-methyl-5-[(trimethylsilyl)ethynyl]phenyl}-acetamide
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

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